1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors, typically a pyrimidine derivative and an azetidine ring precursor, under specific conditions. Detailed synthetic routes and methodologies can be found in relevant literature.
Molecular Structure Analysis
The molecular formula of 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile is C₁₀H₁₂N₄ . The structure consists of a pyrimidine ring fused to an azetidine ring, with a cyano group (–CN) attached at the 3-position of the azetidine ring.
Chemical Reactions Analysis
The reactivity of azetidines is driven by considerable ring strain, while maintaining stability compared to related aziridines. Under appropriate reaction conditions, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile can participate in various chemical transformations, including functionalization and derivatization .
Scientific Research Applications
Polymer Chemistry and Materials Science
Polyamines derived from aziridines and azetidines serve as building blocks for polymers. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers find applications in several areas:
- Non-viral Gene Transfection : These polymers may facilitate gene delivery without relying on viral vectors .
Fungicidal Activity
The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, which contains a pyrimidinamine moiety, exhibits excellent fungicidal activity. This finding suggests potential applications in agriculture and crop protection .
Future Directions
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-9-3-10(13-7-12-9)14-5-8(4-11)6-14/h3,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWLGRAKFHUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile |
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